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Compound of Interest

Compound Name: Ricorfotide Vedotin

Cat. No.: B15603417

For Researchers, Scientists, and Drug Development Professionals

Ricorfotide vedotin (CBP-1008) is a first-in-class bi-specific peptide-drug conjugate (PDC)
that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing
Folate Receptor Alpha (FRa) and Transient Receptor Potential Cation Channel Subfamily V
Member 6 (TRPV®6).[1] This guide provides a comparative overview of the available preclinical
data on the cross-reactivity and selectivity of ricorfotide vedotin, alongside other FRa-
targeting agents, to aid in the evaluation of its therapeutic potential and off-target risk profile.

Summary of Preclinical Cross-Reactivity and
Selectivity Data

At present, publicly available, detailed quantitative studies specifically assessing the cross-
reactivity of ricorfotide vedotin against a broad panel of off-target receptors are limited. The
primary characterization of its selectivity is based on its differential binding affinity for its two
intended targets and its activity in preclinical models.
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In Vitro Cytotoxicity

Preclinical findings indicate that ricorfotide vedotin's cytotoxic activity is enhanced in the

presence of both FRa and TRPV6. The presence of TRPV6 appears to facilitate faster FRa-

mediated internalization of the drug, leading to increased potency.[1] While specific cytotoxicity

data on a wide panel of cell lines with varying target expression levels is not publicly detailed,

the efficacy in patient-derived xenograft (PDX) models of ovarian cancer was shown to be

superior in tumors positive for both FRa and TRPV6 compared to those with at least one

negative marker.[1]
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In Vivo Toxicology

The maximum tolerated doses (MTD) of ricorfotide vedotin have been established in multiple
species, providing an early indication of its therapeutic window.

Maximum Tolerated Dose

Species (MTD) Source
Mouse 4 mg/kg [1]
Rat 2 mglkg [1]
Monkey 1 mg/kg [1]

Comparison with Alternative FRa-Targeting
Therapies

Mirvetuximab Soravtansine is an antibody-drug conjugate (ADC) that targets FRa. Preclinical
studies have demonstrated its high binding affinity for FRa (Kd values < 0.1 nM) and selective
binding to tumor cells expressing the receptor.[2] This selectivity is a key feature intended to
minimize off-target toxicity.[2]

Luveltamab Tazevibulin is another FRa-targeting ADC. Its design incorporates site-specific
conjugation technology, which is intended to create a more homogenous drug product with a
potentially improved safety profile by reducing off-target toxicities associated with
heterogeneous ADCs.[3][4]

Experimental Protocols

Detailed experimental protocols for the cross-reactivity studies of ricorfotide vedotin are not
yet publicly available in peer-reviewed literature. However, based on standard practices for
characterizing novel therapeutics, the following methodologies are likely employed.

Binding Affinity Assays

To determine the binding affinity of ricorfotide vedotin to FRa and TRPV6, and to assess off-
target binding, competitive binding assays are typically performed.
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Workflow for a Competitive Binding Assay:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of Ricorfotide Vedotin's Cross-
Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15603417#cross-reactivity-studies-of-ricorfotide-
vedotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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